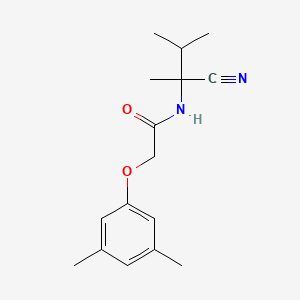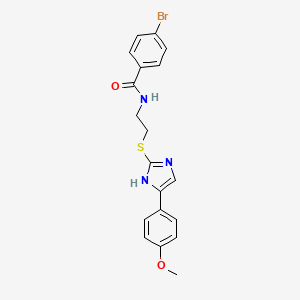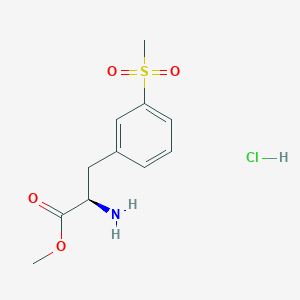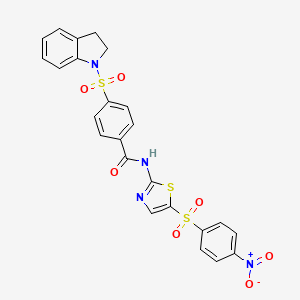![molecular formula C16H21NO2 B2983506 1-[3-Hydroxy-2-(2-phenylethyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2361642-76-2](/img/structure/B2983506.png)
1-[3-Hydroxy-2-(2-phenylethyl)piperidin-1-yl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-Hydroxy-2-(2-phenylethyl)piperidin-1-yl]prop-2-en-1-one is a complex organic compound that features a piperidine ring, a hydroxy group, and a phenylethyl group
準備方法
The synthesis of 1-[3-Hydroxy-2-(2-phenylethyl)piperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via alkylation reactions.
Hydroxylation: The hydroxy group is introduced through hydroxylation reactions, often using oxidizing agents.
Formation of the Prop-2-en-1-one Moiety: This involves the formation of a double bond and a carbonyl group, typically through aldol condensation reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
化学反応の分析
1-[3-Hydroxy-2-(2-phenylethyl)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.
Addition: The double bond in the prop-2-en-1-one moiety can participate in addition reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-[3-Hydroxy-2-(2-phenylethyl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its effects on various biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its interactions with biological systems to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of 1-[3-Hydroxy-2-(2-phenylethyl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The hydroxy group and the piperidine ring play crucial roles in binding to these targets, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1-[3-Hydroxy-2-(2-phenylethyl)piperidin-1-yl]prop-2-en-1-one can be compared with other piperidine derivatives and compounds with similar functional groups:
Piperidine Derivatives: Compounds like 1-(2-phenylethyl)piperidine and 1-(3-hydroxy-2-phenylethyl)piperidine share structural similarities but differ in their functional groups and biological activities.
Phenylethyl Compounds: Compounds such as 2-phenylethanol and 2-phenylethylamine have similar phenylethyl groups but lack the piperidine ring and prop-2-en-1-one moiety.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-[3-hydroxy-2-(2-phenylethyl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-16(19)17-12-6-9-15(18)14(17)11-10-13-7-4-3-5-8-13/h2-5,7-8,14-15,18H,1,6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSWHHCDQYAMFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1CCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-[3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yloxy]propanoate](/img/structure/B2983424.png)

![3-(Methylsulfanyl)-5-[2-(4-toluidino)vinyl]-4-isothiazolecarbonitrile](/img/structure/B2983426.png)




![3-[(3,4-dichlorobenzyl)sulfanyl]-N-(3,4-dichlorophenyl)-2-thiophenecarboxamide](/img/structure/B2983434.png)


![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2983442.png)
![4-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2983443.png)

![trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol](/img/structure/B2983446.png)
